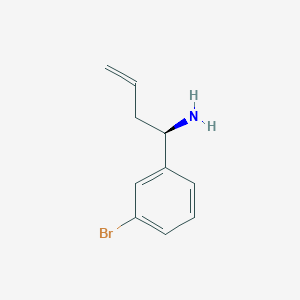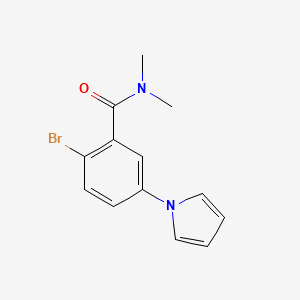
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a dimethylamino group, and a pyrrole ring attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core is accomplished by reacting the brominated benzene derivative with dimethylamine in the presence of a coupling agent like carbonyldiimidazole or a catalyst such as palladium.
Pyrrole Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium tert-butoxide, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
Industrial Chemistry: It is employed as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to the active site of the target molecule, while the pyrrole ring enhances the compound’s stability and specificity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-N,N-dimethyl-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with the pyrrole ring attached at a different position on the benzene ring.
2-Chloro-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-N,N-dimethyl-5-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
2-Bromo-N,N-dimethyl-5-(1H-pyrrol-1-yl)benzamide is unique due to the specific positioning of the bromine atom and the pyrrole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and specificity, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H13BrN2O |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
2-bromo-N,N-dimethyl-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C13H13BrN2O/c1-15(2)13(17)11-9-10(5-6-12(11)14)16-7-3-4-8-16/h3-9H,1-2H3 |
Clé InChI |
LMCAELQWNYTHBV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=CC(=C1)N2C=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


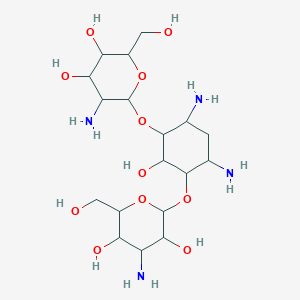

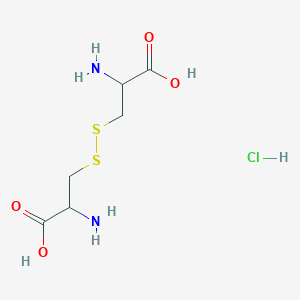
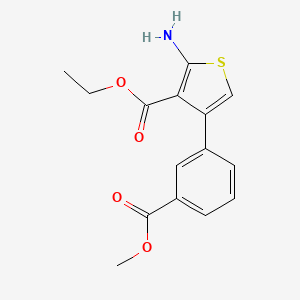
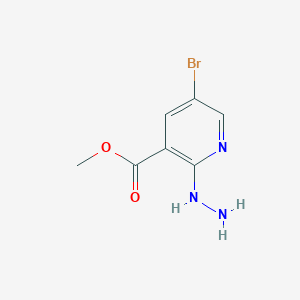

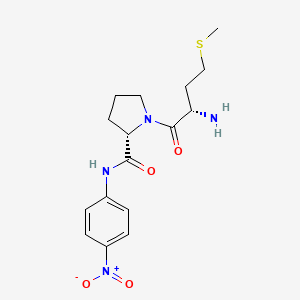

![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)
